molecular formula C22H18N4O B12938745 N-(4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide CAS No. 89778-91-6

N-(4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide

Cat. No.: B12938745
CAS No.: 89778-91-6
M. Wt: 354.4 g/mol
InChI Key: IHVGAENOBAFAIC-UHFFFAOYSA-N
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Description

N-(4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide is a chemical compound with the molecular formula C22H18N4O and a molecular weight of 354.40 g/mol . This benzamide derivative features a 1,2,3-triazole ring, a privileged structure in medicinal chemistry known for its metabolic stability, strong dipole moment, and capacity to engage in hydrogen bonding and π-stacking interactions with biological targets . The 1,2,3-triazole scaffold is widely utilized in drug discovery and is a common product of click chemistry reactions, facilitating the efficient synthesis of complex molecules for screening . While specific biological data for this compound is not fully established in public literature, structurally related 4-phenyl-1H-1,2,3-triazole derivatives have demonstrated significant research value. For instance, such compounds have been investigated as novel inhibitors of the HIV-1 capsid (CA) protein, a promising target in antiviral therapy . Furthermore, 1,2,3-triazole-containing compounds are actively explored in other therapeutic areas, including as inhibitors of human carbonic anhydrase isoforms for conditions like glaucoma and tumors . Researchers may find this chemical entity valuable for developing novel therapeutic agents, probing enzyme mechanisms, or as a building block in combinatorial chemistry. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions and consult the relevant Safety Data Sheet (SDS) before use.

Properties

CAS No.

89778-91-6

Molecular Formula

C22H18N4O

Molecular Weight

354.4 g/mol

IUPAC Name

N-[4-(5-methyl-4-phenyltriazol-1-yl)phenyl]benzamide

InChI

InChI=1S/C22H18N4O/c1-16-21(17-8-4-2-5-9-17)24-25-26(16)20-14-12-19(13-15-20)23-22(27)18-10-6-3-7-11-18/h2-15H,1H3,(H,23,27)

InChI Key

IHVGAENOBAFAIC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of the 1,2,3-Triazole Core via Click Chemistry

The key step in preparing the triazole moiety is the CuAAC reaction between an alkyne and an azide:

  • Starting materials: A terminal alkyne (e.g., propargyl-substituted aniline derivative) and a phenyl azide.
  • Catalyst system: Copper sulfate pentahydrate (CuSO4·5H2O) combined with sodium ascorbate as a reducing agent to generate Cu(I) in situ.
  • Solvent system: Typically a mixture of tert-butanol and water (1:1) or other polar solvents.
  • Reaction conditions: Room temperature stirring until completion, monitored by thin-layer chromatography (TLC).
  • Outcome: Formation of the 1,4-disubstituted 1,2,3-triazole ring with high regioselectivity and yields ranging from 52% to 98% depending on substituents and conditions.

Example reaction scheme:

Step Reagents & Conditions Product Yield (%)
CuAAC Alkyne + Phenyl azide, CuSO4·5H2O, sodium ascorbate, t-BuOH/H2O, RT 1,2,3-Triazole intermediate 52–98

Preparation of the Aniline Intermediate

The aniline derivative bearing the 1,2,3-triazole substituent at the para position is synthesized prior to amide coupling:

  • The 4-(5-methyl-4-phenyl-1H-1,2,3-triazol-1-yl)aniline is prepared by the CuAAC reaction as above, followed by purification.
  • Control of reaction parameters such as temperature, pH, and time is critical to maximize yield and purity.

Amide Bond Formation to Yield the Final Benzamide

The final step involves coupling the aniline derivative with benzoyl chloride or benzoyl equivalent to form the benzamide:

  • Reagents: Benzoyl chloride or benzoyl anhydride, base (e.g., triethylamine or pyridine).
  • Solvent: Dry dichloromethane (DCM) or dimethylformamide (DMF).
  • Conditions: Stirring at room temperature or slightly elevated temperature under inert atmosphere.
  • Workup: Quenching with water, extraction, and purification by column chromatography.
  • Yields: Typically moderate to high, depending on the purity of starting materials and reaction conditions.

Representative Synthetic Route Summary

Step Reaction Type Reagents & Conditions Product Yield (%) Notes
1 CuAAC click reaction Alkyne + phenyl azide, CuSO4·5H2O, sodium ascorbate, t-BuOH/H2O, RT 4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)aniline 70–90 High regioselectivity, mild conditions
2 Amide coupling Aniline derivative + benzoyl chloride, base, DCM/DMF, RT N-(4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide 65–85 Purification by chromatography

Analytical and Characterization Data

  • Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm the formation of the triazole ring and amide bond, with characteristic chemical shifts for triazole protons (~7.5–8.5 ppm) and amide NH (~9 ppm).
  • Mass Spectrometry (MS): High-resolution MS confirms molecular weight consistent with the target compound.
  • Thin-Layer Chromatography (TLC): Used to monitor reaction progress and purity.
  • Infrared Spectroscopy (IR): Amide carbonyl stretch (~1650 cm^-1) and triazole ring vibrations are diagnostic.
  • Purity: Achieved by column chromatography using silica gel with eluents such as dichloromethane/methanol mixtures.

Research Findings and Optimization Notes

  • The CuAAC reaction is highly efficient and tolerant of various functional groups, making it the preferred method for constructing the triazole ring in this compound.
  • Reaction yields and purity are sensitive to the control of temperature, pH, and reaction time, especially during the amide coupling step.
  • Use of coupling agents such as EDCI and HOBt can improve amide bond formation efficiency and reduce side reactions.
  • The final compound exhibits potential biological activity, which underscores the importance of obtaining high purity and well-characterized material for further pharmacological studies.

Summary Table of Preparation Methods

Preparation Step Key Reagents Conditions Yield Range Key Observations
1. CuAAC click reaction Terminal alkyne, phenyl azide, CuSO4·5H2O, sodium ascorbate Room temp, t-BuOH/H2O solvent 52–98% High regioselectivity, mild conditions
2. Amide bond formation Aniline derivative, benzoyl chloride, base (TEA/pyridine) RT, inert atmosphere, DCM/DMF 65–85% Requires careful control of moisture and pH
3. Purification Column chromatography (silica gel) DCM/methanol eluents - Essential for high purity

This comprehensive analysis of the preparation methods for This compound highlights the critical role of click chemistry for triazole formation and classical amide coupling techniques. The protocols are well-established in the literature, supported by detailed characterization data, and optimized for yield and purity, making them suitable for research and potential pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction could produce triazole derivatives with reduced functional groups .

Mechanism of Action

The mechanism of action of N-(4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound is believed to inhibit key enzymes involved in cell proliferation and survival, such as tyrosine kinases. This inhibition disrupts signaling pathways that are crucial for cancer cell growth and survival .

Comparison with Similar Compounds

Structural Analogues with Triazole-Benzamide Scaffolds

Several compounds share the triazole-benzamide backbone but differ in substituents, influencing their physicochemical and biological properties:

Compound Substituents/Modifications Key Features Reference
N-(4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide (Target) 5-Methyl, 4-phenyl-triazole; benzamide at para position Enhanced metabolic stability; potential anticancer/anti-inflammatory activity
Compound 4 () 4-Fluorophenyl benzamide; allyl-methoxyphenoxy group Anticancer activity against breast cancer cells; C=68.04%, N=12.17%
Compound 5 () 4-Bromophenyl benzamide; allyl-methoxyphenoxy group Higher bromine content (Br=15.40%); C=60.03%, N=10.81%
Compound 7 () Morpholino-methanone instead of benzamide Increased oxygen content (O=14.64%); C=66.40%, N=12.86%
LS-TX-4P () Carbohydrate-triazole-benzamide hybrid; piperidinyl-ethoxy group Targets IL-6 signaling; synthesized via Cu-catalyzed click chemistry

Key Observations :

  • Benzamide Replacement: Compound 7 replaces benzamide with a morpholino-methanone group, reducing nitrogen content but improving solubility due to the morpholine oxygen .
  • Hybrid Structures : LS-TX-4P integrates a carbohydrate moiety, demonstrating the versatility of triazole-benzamide scaffolds in multi-target drug design .

Analogues with Heterocyclic Variations

Compounds with alternative heterocycles (e.g., thiadiazole, isoxazole) highlight the role of ring systems in bioactivity:

Compound Structure Key Features Reference
Compound 6 () Thiadiazole core; isoxazole and benzamide substituents IR: 1606 cm⁻¹ (C=O); MS: m/z=348 (M⁺); Anal. C=61.98%, N=16.11%
Compound 8a () Pyridine-thiadiazole-benzamide hybrid Dual C=O stretches (1679, 1605 cm⁻¹); Anal. C=66.49%, N=13.28%
Compound 8c () Phenyl-nicotinic acid ethyl ester-thiadiazole hybrid Higher molecular weight (506.59 g/mol); Anal. C=68.53%, N=11.20%

Key Observations :

  • Thiadiazole vs.
  • Hybrid Systems : Compounds like 8c demonstrate how extended aromatic systems (e.g., phenyl-nicotinic acid) increase molecular complexity and may enhance target selectivity .

Biological Activity

N-(4-(5-Methyl-4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, efficacy in various disease models, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula and structural characteristics:

  • Molecular Formula : C16_{16}H16_{16}N4_{4}O
  • Molecular Weight : 284.32 g/mol
  • CAS Number : 40679-63-8

The structure features a triazole ring, which is known for its role in enhancing biological activity through various interactions with biological macromolecules.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory therapies.
  • Anticancer Activity : Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Antimicrobial Properties : Preliminary data indicate that it may possess antibacterial and antifungal properties, which could be useful in treating infections.

Anticancer Activity

A series of studies have evaluated the anticancer potential of this compound against different cancer cell lines. The following table summarizes the findings:

Cell LineIC50_{50} (µM)Mechanism of Action
MCF712.50Induction of apoptosis
SF-26842.30Cell cycle arrest
NCI-H46026.00Inhibition of tubulin polymerization

These results indicate that the compound effectively inhibits cell growth and induces apoptosis in cancer cells.

Anti-inflammatory Activity

In a study assessing the anti-inflammatory effects, this compound was tested on lipopolysaccharide (LPS)-induced inflammation in vitro. The results showed a significant reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 at concentrations as low as 5 µM.

Case Study 1: Anticancer Efficacy in Animal Models

In vivo studies using xenograft models demonstrated that treatment with this compound resulted in a notable reduction in tumor size compared to control groups. The compound was administered at a dosage of 10 mg/kg body weight over a period of 21 days, showing an approximate 60% reduction in tumor volume.

Case Study 2: Anti-inflammatory Effects in Rodent Models

Another study investigated the anti-inflammatory effects using a carrageenan-induced paw edema model in rats. Administration of the compound significantly reduced paw swelling by approximately 50% compared to untreated controls within four hours post-administration.

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